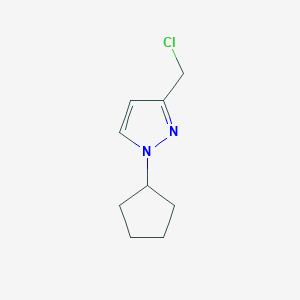

3-(chloromethyl)-1-cyclopentyl-1H-pyrazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-1-cyclopentylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c10-7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXQYBVQSTYEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258114 | |

| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260659-19-5 | |

| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole typically involves two key steps:

- N1-Cyclopentylation of pyrazole: Introduction of the cyclopentyl group on the nitrogen atom of the pyrazole ring.

- Chloromethylation at the 3-position: Installation of the chloromethyl substituent on the pyrazole ring carbon adjacent to the nitrogen.

These transformations are often carried out sequentially or via intermediates that allow selective functionalization.

Specific Methodologies

N1-Cyclopentylation of Pyrazole

- Starting Material: Pyrazole or substituted pyrazole.

- Reagents: Cyclopentyl halides (e.g., cyclopentyl bromide or chloride) or cyclopentyl magnesium reagents.

- Conditions: Alkylation typically proceeds under basic conditions using alkali metal bases (e.g., sodium hydride, potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA).

- Mechanism: Nucleophilic substitution at the nitrogen atom of pyrazole by cyclopentyl electrophile.

Chloromethylation at the 3-Position

- Reagents: Formaldehyde sources (e.g., 1,3,5-trioxane) combined with chlorinating agents such as chlorsulfonic acid.

- Conditions: Acidic medium facilitating electrophilic substitution at the 3-position of the pyrazole ring.

- Mechanism: The pyrazole ring undergoes electrophilic substitution where the chloromethyl group is introduced via a chloromethyl cation or equivalent electrophilic species generated in situ.

Integrated Synthesis via Intermediate Formation

A patent (CN103221391A) describes a multi-step synthetic route involving:

- Preparation of 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl) benzene as an intermediate by reacting 1-cyclopentyl-2-(trifluoromethyl) benzene with 1,3,5-trioxane and chlorsulfonic acid.

- Subsequent alkylation steps involving reduction and hydrolysis reactions to yield complex pyrazole derivatives.

- Notably, the chloromethylation step avoids the use of DMF or DMA as solvents to prevent side reactions.

This approach highlights the importance of controlling solvent choice and reaction conditions to optimize chloromethylation efficiency and selectivity.

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Mechanism | Notes |

|---|---|---|---|

| N1-Cyclopentylation | Cyclopentyl bromide, NaH/K2CO3, DMF | Nucleophilic substitution | Polar aprotic solvents preferred |

| Chloromethylation | 1,3,5-Trioxane, chlorsulfonic acid, Acidic | Electrophilic substitution | Avoid DMF/DMA as solvents |

| Reduction (if needed) | Reducing agents, catalysts | Reduction of intermediates | For complex derivatives |

| Alkylation | Alkylation agents, alkali, solvents | Alkylation of pyrazole intermediates | Controlled to avoid over-alkylation |

Research Findings on Preparation

- The chloromethylation reaction is highly sensitive to solvent and reagent choice; chlorsulfonic acid acts both as a chlorinating agent and acid catalyst, enabling efficient substitution at the pyrazole 3-position.

- Alkylation at N1 with cyclopentyl groups is robust under basic conditions but requires careful control to avoid polysubstitution or side reactions.

- The presence of electron-withdrawing groups (e.g., trifluoromethyl on aromatic intermediates) can influence reactivity and selectivity in multi-step syntheses involving pyrazole derivatives.

- Avoidance of polar aprotic solvents like DMF and DMA during alkylation steps is critical to prevent undesired side reactions, as noted in patent literature.

- Spectroscopic characterization (NMR, IR) confirms the successful introduction of chloromethyl and cyclopentyl groups, with characteristic signals for chloromethyl protons and cyclopentyl ring protons.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, allowing for substitution reactions to introduce different functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially modifying the pyrazole ring or the substituents.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the pyrazole.

Scientific Research Applications

Chemistry

In chemistry, 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.

Biology and Medicine

In medicinal chemistry, this compound can be explored for its potential biological activities. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research into this compound could reveal similar or novel therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group could facilitate binding to active sites, while the cyclopentyl group might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Structural and Electronic Effects

Physicochemical Properties

- Boiling Point : 3-(Chloromethyl)-1-methyl-1H-pyrazole (146–148°C) serves as a baseline; the cyclopentyl analog likely has a higher boiling point due to increased molecular weight and hydrophobicity .

- Acidity : The pKa of ~1.31 for 3-(chloromethyl)-1-methyl-1H-pyrazole suggests moderate acidity, influenced by the electron-withdrawing chloromethyl group .

Biological Activity

3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is a compound belonging to the pyrazole class, which is known for its diverse biological activities. The unique structural features of this compound may enhance its interaction with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, synthesizing data from various research studies.

Structural Characteristics

The compound features a chloromethyl group, which is known to act as an alkylating agent. This group can participate in nucleophilic substitution reactions, leading to the formation of different pyrazole derivatives. The presence of the cyclopentyl group may influence its pharmacological properties and biological interactions.

Biological Activities

Pyrazole derivatives have been extensively studied for their pharmacological properties, including:

- Anti-inflammatory effects

- Analgesic properties

- Antibacterial activity

- Antifungal effects

- Anticancer potential

The specific biological activities of this compound are still under investigation, but its structural similarity to other bioactive pyrazoles suggests potential therapeutic applications.

While detailed mechanisms specific to this compound are not yet elucidated, it is believed that compounds in this class interact with various biological targets through enzyme inhibition or receptor modulation. For instance, molecular docking studies can predict binding affinities and mechanisms relevant to its pharmacological effects .

Comparative Analysis with Related Compounds

A comparison with structurally similar pyrazole derivatives highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Chloromethyl)-1-methyl-1H-pyrazole | Methyl group instead of cyclopentyl | Potentially different biological activity due to methyl substitution |

| 5-Chloro-3-cyclopentyl-1-methyl-1H-pyrazole | Additional chlorine on pyrazole ring | May exhibit enhanced reactivity and biological activity |

| 4-Amino-3-cyclopentyl-1H-pyrazole | Amino group instead of chloromethyl | Known for anti-inflammatory properties |

| 3-(Chloromethyl)-4-methyl-1H-pyrazole | Methyl substitution at position 4 | Altered electronic properties affecting reactivity |

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives as kinase inhibitors. For example, research on substituted pyrazoles has shown their efficacy in inhibiting various kinases, which are critical in cancer pathways . Although specific data on this compound is limited, understanding the general trends in pyrazole biology can provide insights into its potential applications.

In another study focusing on the synthesis and pharmacological activities of pyrazoles, it was noted that these compounds could exhibit a wide range of activities depending on their substituents and structural configurations . This reinforces the need for further exploration into how modifications to the chloromethyl and cyclopentyl groups might influence the biological profile of this compound.

Safety and Handling

Due to the presence of the chloromethyl group, caution is advised when handling this compound. Chloromethyl groups are associated with alkylating properties that can lead to DNA damage and potential carcinogenic effects. Standard laboratory safety protocols should be adhered to when working with this compound.

Q & A

Q. What are the standard synthetic routes for 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, the cyclopentyl group can be introduced via alkylation of pyrazole precursors using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . The chloromethyl group is often introduced using chloromethylation agents like ClCH₂OCH₃ in the presence of Lewis acids (e.g., ZnCl₂). Reaction optimization should focus on controlling regioselectivity and minimizing byproducts, such as over-alkylation. Yields typically range from 60–80% depending on solvent polarity and catalyst loading .

Q. How can researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, chloromethyl at δ 4.2–4.5 ppm) .

- HPLC-MS : To assess purity (>97% by area under the curve) and molecular ion peaks (e.g., [M+H]⁺ at m/z 199.1) .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C: 54.4%, H: 6.6%, N: 14.1%, Cl: 17.9%) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₂ | |

| Molecular Weight | 199.67 g/mol | |

| CAS RN | [Relevant CAS from Evidence] | |

| Purity (HPLC) | ≥97% |

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Strategies include:

- Variable Temperature NMR : To identify conformational flexibility in the cyclopentyl group .

- 2D NMR (COSY, HSQC) : To assign coupling patterns and verify substituent connectivity .

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure, particularly for regiochemical confirmation .

Q. What strategies optimize the stability of this compound under storage and reaction conditions?

The chloromethyl group is prone to hydrolysis. Stabilization methods include:

- Storage : In amber glass vials under inert gas (N₂/Ar) at –20°C to prevent light/ moisture degradation .

- Reaction Solvents : Use anhydrous DCM or THF with molecular sieves to suppress hydrolysis during synthesis .

- Additives : Include radical inhibitors (e.g., BHT) in long-term storage to prevent free-radical degradation .

Q. How can computational modeling guide the design of this compound derivatives for biological activity?

- Docking Studies : Screen against target proteins (e.g., kinases, carbonic anhydrases) using software like AutoDock to predict binding affinities .

- QSAR Models : Correlate substituent electronic properties (Hammett constants) with bioactivity data (e.g., IC₅₀ values) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Methodological Challenges

Q. What experimental controls are critical when assessing the biological activity of this compound?

- Negative Controls : Use parent pyrazole (lacking chloromethyl/cyclopentyl groups) to isolate substituent effects .

- Solvent Controls : Account for DMSO/ethanol cytotoxicity in cell-based assays (e.g., limit to ≤0.1% v/v) .

- Stability Monitoring : Perform LC-MS at assay endpoints to confirm compound integrity .

Q. How can researchers troubleshoot low yields in the chloromethylation step?

Common issues and solutions:

- Side Reactions : Competing O-alkylation can be suppressed by using bulky bases (e.g., DBU instead of K₂CO₃) .

- Moisture Sensitivity : Employ Schlenk-line techniques for moisture-sensitive reagents like ClCH₂OCH₃ .

- Catalyst Optimization : Screen Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance electrophilic activation .

Data Interpretation

Q. How should researchers analyze conflicting bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound purity. Mitigation steps:

- Meta-Analysis : Normalize data using Z-scores or fold-change relative to controls .

- Reproducibility Tests : Replicate key studies with independently synthesized batches .

- Purity Verification : Cross-validate with orthogonal methods (e.g., NMR vs. HPLC) .

Advanced Synthesis

Q. What are the regiochemical challenges in synthesizing this compound analogs?

Pyrazole N-alkylation often competes with O/S-alkylation. Regioselectivity can be enhanced by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.